1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a urea linkage. Compounds with these structural motifs are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the imidazole ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of the benzo[d][1,3]dioxole and imidazole moieties: This step may involve the use of a linker such as a propyl chain, which can be introduced through alkylation reactions.
Formation of the urea linkage: This can be achieved by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the urea linkage under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield quinone derivatives, while reduction of the imidazole ring may produce imidazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the benzo[d][1,3]dioxole and imidazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)amine: Similar structure but with an amine instead of a urea linkage.
1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is unique due to its specific combination of the benzo[d][1,3]dioxole, imidazole, and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(23-16-7-8-17-18(13-16)27-14-26-17)22-9-4-11-24-12-10-21-19(24)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUSLBRBARQHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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